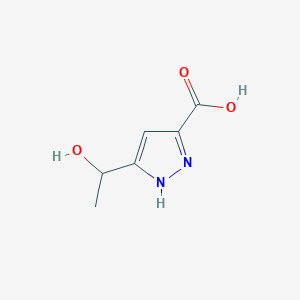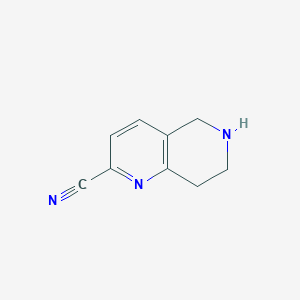
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols, followed by Chichibabin cyclization . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Chemischer Reaktionen
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric site, thereby preventing viral replication . The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its antimicrobial properties.
1,8-Naphthyridine: Exhibits anticancer activity.
2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-2,11H,3-4,6H2 |
InChI-Schlüssel |
LZXLQDXBQZIHLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1N=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


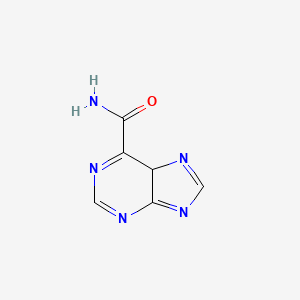

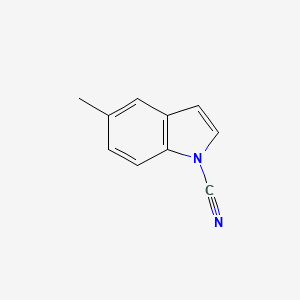
![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
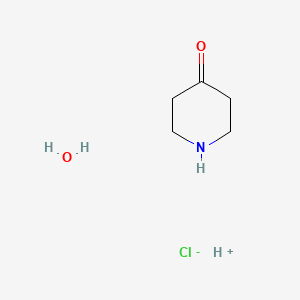
![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)
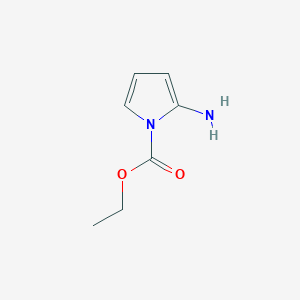

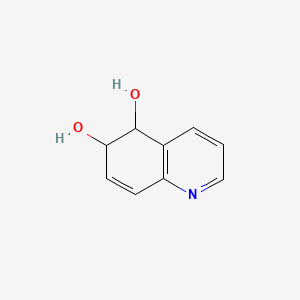
![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
